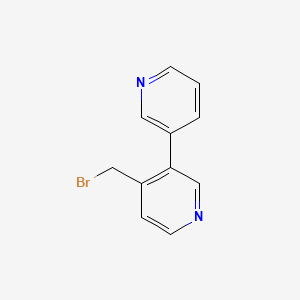

4-(Bromomethyl)-3,3'-bipyridine

Beschreibung

4-(Bromomethyl)-3,3'-bipyridine is a heteroaromatic compound featuring a bipyridine core with a bromomethyl substituent at the 4-position of one pyridine ring and a 3,3' linkage between the two pyridine units. This structural motif renders it a versatile intermediate in coordination chemistry, materials science, and medicinal chemistry. The bromomethyl group enables facile functionalization via nucleophilic substitution or cross-coupling reactions, making it valuable for synthesizing metal complexes, polymers, and bioactive molecules . Its synthesis typically involves bromination of pre-functionalized bipyridine precursors, though yields vary depending on the route (e.g., 30% for related compounds like 4-(bromomethyl)-4'-methyl-2,2'-bipyridine) .

Eigenschaften

Molekularformel |

C11H9BrN2 |

|---|---|

Molekulargewicht |

249.11 g/mol |

IUPAC-Name |

4-(bromomethyl)-3-pyridin-3-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-6-9-3-5-14-8-11(9)10-2-1-4-13-7-10/h1-5,7-8H,6H2 |

InChI-Schlüssel |

OQUYPTPOZIGGBA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=C(C=CN=C2)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetone, dichloromethane, or acetonitrile under controlled temperature conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the bipyridine ring to form the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-3,3’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The raw materials and brominating agents are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination . This setup ensures a consistent and efficient production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-3,3’-bipyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the methyl derivative of 3,3’-bipyridine.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-3,3’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It is also employed in the preparation of ligands for coordination chemistry.

Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-3,3’-bipyridine depends on its application. In biological systems, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This modification can lead to changes in the function of these biomolecules, which is the basis for its potential use as an anticancer or antiviral agent . The molecular targets and pathways involved include DNA alkylation and inhibition of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(bromomethyl)-3,3'-bipyridine and analogous bromomethyl-substituted bipyridines or aryl compounds:

Key Comparative Insights:

Substitution Position and Linkage: The 3,3'-bipyridine core in the target compound distinguishes it from the more common 2,2'-bipyridine derivatives. The 3,3' linkage reduces symmetry and increases steric hindrance, which can alter metal-ligand binding modes and photophysical properties . Bis(bromomethyl) analogues (e.g., 6,6’-bis(bromomethyl)-3,3’-bipyridine) offer dual reactive sites for cross-linking peptides, enhancing binding affinity to targets like MDMX compared to mono-substituted derivatives .

Reactivity and Functionalization: The bromomethyl group in 4-(bromomethyl)-3,3'-bipyridine is highly reactive in S-alkylation and nucleophilic substitution reactions, similar to 1,4-bis(bromomethyl)benzene. However, the bipyridine backbone introduces π-conjugation and chelating ability, enabling applications in catalysis (e.g., Re(I) complexes grafted on SiO2) . In contrast, amino-substituted bipyridines (e.g., 3,3’-diamino-2,2’-bipyridine) exhibit redox-active and photoluminescent properties but lack the electrophilic reactivity of bromomethyl groups .

Biological and Material Applications: Peptide Stapling: While 6,6’-bis(bromomethyl)-3,3’-bipyridine is used for stabilizing α-helical peptides in anticancer therapies, the mono-substituted 4-(bromomethyl)-3,3'-bipyridine is more suited for single-point modifications in drug conjugates .

Synthetic Challenges :

- Yields for bromomethyl-substituted bipyridines are generally moderate (e.g., 30% for 4-(bromomethyl)-4'-methyl-2,2'-bipyridine) due to competing side reactions during bromination or functionalization . Bis-substituted analogues (e.g., 6,6’-bis(bromomethyl)-3,3’-bipyridine) require precise control of stoichiometry and reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.